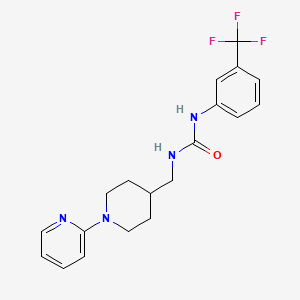

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

The compound 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a pyridin-2-yl-substituted piperidine core linked to a 3-(trifluoromethyl)phenyl group via a methylene bridge.

Properties

IUPAC Name |

1-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c20-19(21,22)15-4-3-5-16(12-15)25-18(27)24-13-14-7-10-26(11-8-14)17-6-1-2-9-23-17/h1-6,9,12,14H,7-8,10-11,13H2,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEWEQYVXZTIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the urea moiety allows for hydrogen bonding with target proteins, while the trifluoromethyl group enhances lipophilicity and receptor binding affinity. This dual functionality may modulate enzyme activities or receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has shown potential against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated effective inhibition with minimal cytotoxicity towards human cell lines, suggesting a favorable therapeutic index .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. Analogous compounds have been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, the presence of the pyridine and piperidine rings is believed to enhance binding affinity to cancer-related targets, potentially leading to growth inhibition in tumor cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the structure can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group presence | Increased potency |

| Alteration of the piperidine ring | Variable activity |

| Substitutions on the phenyl group | Mixed results |

Studies indicate that while certain modifications improve activity, others may lead to a loss of efficacy. For example, replacing the trifluoromethyl group with other substituents often results in decreased antimicrobial potency .

Case Studies

-

Inhibition of Mycobacterium tuberculosis :

A study focused on the compound's ability to inhibit MmpL3, a critical target in tuberculosis treatment. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 5 µM against resistant strains, highlighting its potential as a therapeutic agent . -

Cytotoxicity Assessment :

The cytotoxic effects were evaluated using HepG2 liver cancer cells, where IC20 values indicated low toxicity at concentrations above 40 µM. This suggests a promising safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural features include:

- Piperidine substitution : A pyridin-2-yl group at the piperidine nitrogen.

- Phenyl substitution : A 3-(trifluoromethyl)phenyl group attached to the urea moiety.

Below is a comparative analysis with structurally related urea derivatives:

Key Observations:

Aromatic substituents (e.g., pyridin-2-yl in the target compound) may enhance π-π stacking interactions with aromatic residues in enzyme active sites, as seen in sEH inhibitors . Bulkier groups (e.g., bicyclo[3.2.1]octene in ) can improve target selectivity but may reduce synthetic yields .

Trifluoromethylphenyl Positioning :

- The 3-(trifluoromethyl)phenyl group in the target compound vs. 4-substituted analogs (e.g., 12 ) may alter binding orientation due to steric and electronic differences. For instance, 3-substitution could hinder rotational freedom, optimizing interactions with hydrophobic enzyme pockets .

Biological Activities :

- Compounds with pyridinylmethoxy linkages (e.g., 7n ) exhibit antiproliferative effects, suggesting the target compound may share similar mechanisms .

- Thiophene-containing analogs (e.g., ) demonstrate GPCR modulation, highlighting the role of heterocycles in receptor targeting .

Synthetic Feasibility :

- The target compound’s synthesis could follow routes analogous to ACPU (), which employs coupling reactions between piperidinyl urea intermediates and substituted aromatic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.